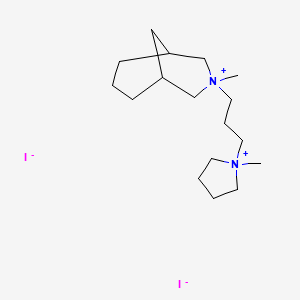
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(3-(1-methylpyrrolidinio)propyl)-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(3-(1-methylpyrrolidinio)propyl)-, diiodide is a quaternary ammonium compound. It is known for its unique structure, which includes a bicyclic nonane ring system and a pyrrolidinium moiety. This compound is often used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(3-(1-methylpyrrolidinio)propyl)-, diiodide typically involves the quaternization of a bicyclic amine with a suitable alkylating agent. The reaction conditions often include:
Starting Materials: Bicyclic amine and an alkylating agent such as methyl iodide.
Reaction Medium: Solvents like acetonitrile or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(3-(1-methylpyrrolidinio)propyl)-, diiodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ions can be replaced by other nucleophiles such as chloride or bromide.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Common Reagents and Conditions
Substitution: Reagents like sodium chloride or sodium bromide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield the corresponding halide salts, while oxidation and reduction reactions produce various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(3-(1-methylpyrrolidinio)propyl)-, diiodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its quaternary ammonium structure.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(3-(1-methylpyrrolidinio)propyl)-, diiodide involves its interaction with biological membranes. The quaternary ammonium group allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property makes it effective as an antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
- Tetramethylammonium iodide
- Tetraethylammonium bromide
- Benzalkonium chloride
Uniqueness
Compared to similar compounds, 3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(3-(1-methylpyrrolidinio)propyl)-, diiodide has a unique bicyclic structure that imparts distinct chemical properties. Its ability to act as a phase transfer catalyst and its antimicrobial activity set it apart from other quaternary ammonium compounds.
Propiedades
Número CAS |
64058-11-3 |
|---|---|
Fórmula molecular |
C17H34I2N2 |
Peso molecular |
520.3 g/mol |
Nombre IUPAC |
3-methyl-3-[3-(1-methylpyrrolidin-1-ium-1-yl)propyl]-3-azoniabicyclo[3.3.1]nonane;diiodide |
InChI |
InChI=1S/C17H34N2.2HI/c1-18(9-3-4-10-18)11-6-12-19(2)14-16-7-5-8-17(13-16)15-19;;/h16-17H,3-15H2,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
ACEUSLHTMXRCST-UHFFFAOYSA-L |
SMILES canónico |
C[N+]1(CCCC1)CCC[N+]2(CC3CCCC(C3)C2)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


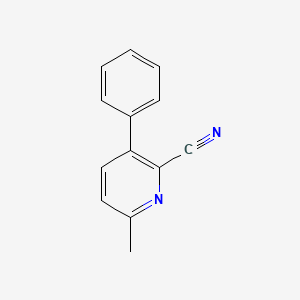
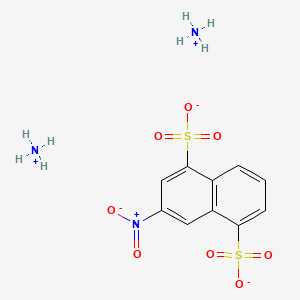

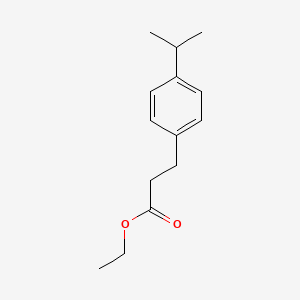

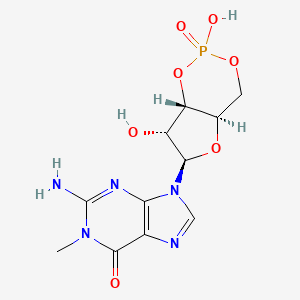
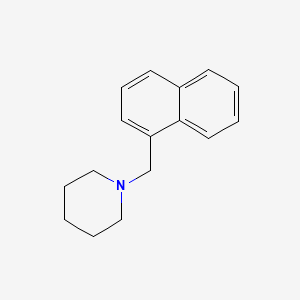

![Benzenamine,4,4'-[(2-methyl-1H-indol-3-yl)methylene]bis[N,N-dimethyl-](/img/structure/B13779076.png)
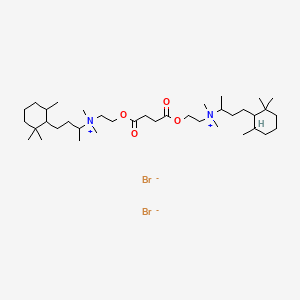
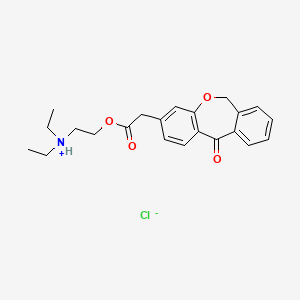
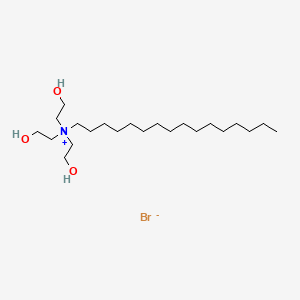

![6-Benzothiazolesulfonic acid, 2-[[4-[[(2-chlorophenyl)methyl]ethylamino]-2-methylphenyl]azo]-](/img/structure/B13779119.png)
